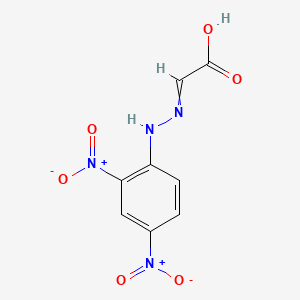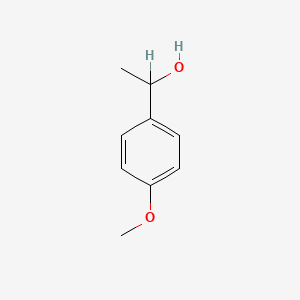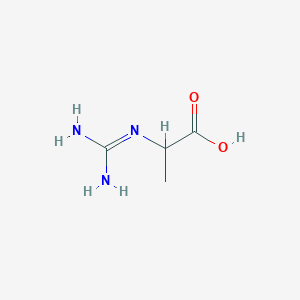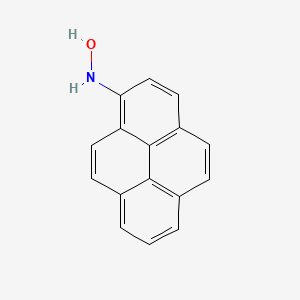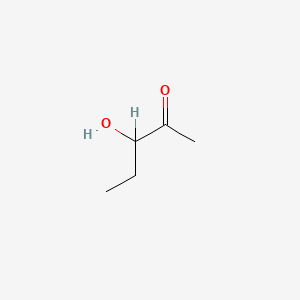
3-Deaza-dhcaa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deaza-dhcaa is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with an amino-imidazopyridine moiety and two hydroxyl groups. Its unique structure makes it an interesting subject for research in medicinal chemistry, particularly in the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deaza-dhcaa typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentane ring, followed by the introduction of the amino-imidazopyridine group through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as crystallization and chromatography, to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Deaza-dhcaa can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclopentanone derivatives, while reduction of the amino group may produce various substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Deaza-dhcaa is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various biological systems.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Deaza-dhcaa involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-imidazopyridine moiety may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The hydroxyl groups may also play a role in hydrogen bonding and stabilization of the compound within the target site.
Comparación Con Compuestos Similares
Similar Compounds
- (1r,2s,3r)-3-(4-Hydroxy-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- (1r,2s,3r)-3-(4-Methyl-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- (1r,2s,3r)-3-(4-Chloro-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
Uniqueness
What sets 3-Deaza-dhcaa apart from similar compounds is its specific substitution pattern, which may confer unique biological activity and chemical reactivity. The presence of both amino and hydroxyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Propiedades
Número CAS |
149564-05-6 |
|---|---|
Fórmula molecular |
C11H14N4O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(1R,2S,3R)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h3-5,7-8,10,16-17H,1-2H2,(H2,12,13)/t7-,8-,10+/m1/s1 |
Clave InChI |
RUCFKJGLNUIODR-MRTMQBJTSA-N |
SMILES |
C1CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |
SMILES isomérico |
C1C[C@H]([C@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O |
SMILES canónico |
C1CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |
Sinónimos |
3-deaza-DHCaA 9-(2',3'-dihydroxypentan-1'-yl)-3-deazaadenine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



